molecular formula C23H25FN2OS B4650712 N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

Cat. No.: B4650712
M. Wt: 396.5 g/mol
InChI Key: UYBCQSQURJPYOQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

    Coupling Reactions: The final step involves coupling the synthesized thiazole derivative with the fluorophenyl group and the pentanamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide can be compared with other thiazole derivatives, such as:

    N-(2-chlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(2-bromophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2OS/c1-3-5-16-21(27)26(19-15-10-9-14-18(19)24)23-25-22(20(28-23)11-4-2)17-12-7-6-8-13-17/h6-10,12-15H,3-5,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBCQSQURJPYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC=CC=C1F)C2=NC(=C(S2)CCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Reactant of Route 3
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Reactant of Route 5
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Reactant of Route 6
N-(2-fluorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

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